ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color and is often used in dye and pigment industries due to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then coupled with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature and reaction times, thereby enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Depending on the conditions, oxidation can yield nitro compounds or quinones.
Reduction: Reduction typically produces the corresponding amines.
Substitution: Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic ring.
Scientific Research Applications
Ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2-bromophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 5-[(2-fluorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 5-[(2-methylphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chloro substituent on the aromatic ring. This substituent can influence the compound’s reactivity, stability, and interaction with biological molecules. The chloro group can also enhance the compound’s color properties, making it particularly valuable in the dye industry.
Properties
IUPAC Name |
ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-4-21-15(20)13-9(2)14(17-10(13)3)19-18-12-8-6-5-7-11(12)16/h5-8,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGAZDYKXRAYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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